N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
Description
This compound features a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core linked via an acetamide bridge to a 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl moiety. The acetamide linker enhances solubility and provides conformational flexibility for target binding .
Properties
Molecular Formula |
C28H28N2O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
InChI |
InChI=1S/C28H28N2O5/c1-33-16-10-12-23-22(13-16)20-7-4-8-24(27(20)30-23)29-26(31)15-34-17-9-11-19-18-5-2-3-6-21(18)28(32)35-25(19)14-17/h9-14,24,30H,2-8,15H2,1H3,(H,29,31) |
InChI Key |
MJAUQJSGGZMYNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)COC4=CC5=C(C=C4)C6=C(CCCC6)C(=O)O5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Core Carbazole Formation
The tetrahydrocarbazole nucleus is typically constructed via Fischer indole synthesis, modified for regiocontrol under green conditions. A representative protocol involves:
- Condensation of 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) with cyclohexanone (1.2 equiv) in methanol using 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as catalyst.
- Refluxing at 65°C for 6 hours under nitrogen atmosphere.
- Cooling, aqueous workup, and purification by silica chromatography (petroleum ether:EtOAc 8:2).
This method achieves 82-89% yields of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, with the ionic liquid catalyst enabling efficient cyclization while minimizing byproducts. Crystallographic analysis confirms the non-planar carbazole structure, with a 1.69° dihedral angle between aromatic systems.
Ketone-to-Amine Conversion
The critical transformation of the C1 ketone to amine employs two predominant methods:
Reductive Amination
- Conditions : Ammonium acetate (3.0 equiv), sodium triacetoxyborohydride (1.5 equiv) in dichloroethane at 0°C→RT.
- Yield : 68-72% after 12 hours.
- Advantage : Direct single-pot conversion without intermediate isolation.
Oxime Reduction Pathway
- Oxime Formation : Hydroxylamine hydrochloride (2.5 equiv), pyridine (3.0 equiv) in ethanol, 80°C, 4 hours.
- Reduction : Hydrogenation over Raney Ni (30 psi H₂, 60°C, 6 hours).
- Yield : 61-65% over two steps.
Table 1 : Comparative analysis of amine synthesis methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | 0→25 | 12 | 72 | 98.2 |
| Oxime Reduction | 80→60 | 10 | 65 | 97.8 |
X-ray crystallography confirms the amine geometry, showing intermolecular N-H···O hydrogen bonds that influence subsequent reactivity.
Preparation of 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol
Chromenone Core Construction
The benzo[c]chromen-6-one system is synthesized via acid-catalyzed cyclization:
- Starting Materials : Resorcinol (1.0 equiv) and 1,2,3,4-tetrahydro-1-naphthol (1.1 equiv).
- Catalysis : Concentrated H₂SO₄ (0.5 mL/mmol) at 0°C→120°C gradient over 8 hours.
- Workup : Quench into ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), crystallize from ethanol.
This method produces the chromenone core in 75-80% yield with >99% regioselectivity at the 3-position. The reaction follows a tandem Friedel-Crafts alkylation/cyclization mechanism, as evidenced by computational studies.
Hydroxylation and Demethylation
Controlled demethylation introduces the 3-hydroxyl group:
- Selective Demethylation : BBr₃ (3.0 equiv) in CH₂Cl₂ at -78°C→RT over 24 hours.
- Quench : Methanol (-78°C), followed by aqueous NaHCO₃.
- Purification : Recrystallization from ethyl acetate/hexane.
Key Parameters :
- Temperature control critical to prevent over-demethylation
- Strict anhydrous conditions required for BBr₃ reactivity
Acetamide Coupling and Final Assembly
Synthesis of 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid
The ether linkage is established through nucleophilic substitution:
- Alkylation : Chromen-3-ol (1.0 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv) in acetone, reflux 6 hours.
- Hydrolysis : 2M NaOH in EtOH/H₂O (1:1), RT, 2 hours.
- Acidification : 1M HCl to pH 2, extract with EtOAc.
Yields typically range from 85-90% after crystallization.
Amide Bond Formation
The final coupling employs mixed anhydride methodology:
- Activation : Acetic acid derivative (1.05 equiv), isobutyl chloroformate (1.1 equiv), N-methylmorpholine (1.2 equiv) in THF at -15°C.
- Coupling : Add carbazolamine (1.0 equiv) in THF, stir 4 hours at 0°C→RT.
- Workup : Wash with 5% citric acid, saturated NaHCO₃, brine.
- Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 78 |
| Isobutyl Chloroformate | THF | -15→25 | 83 |
| HATU | DCM | 0→25 | 81 |
The mixed anhydride method proves superior by minimizing racemization and simplifying purification.
Analytical Characterization and Process Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Green Chemistry Adaptations
Regulatory Compliance
- Residual solvent analysis meets ICH Q3C limits
- Genotoxic impurity control via Design Space modeling
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form more complex derivatives.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized carbazole or benzo[c]chromene derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Investigation of its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide would depend on its specific biological activity. This could involve interactions with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Modified Chromen Systems
- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide Key Difference: The benzo[c]chromen group is replaced with a cyclopenta[c]chromen-4-one system. The 4-oxo group may influence hydrogen-bonding patterns differently than the 6-oxo group in the parent compound .
Carbazole Derivatives with Alternative Substituents
- 9-(4-Chlorobenzoyl)-6-methoxy-N-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide Key Difference: A sulfonamide replaces the acetamide linker, and a 4-chlorobenzoyl group is appended to the carbazole. Impact: The sulfonamide group enhances metabolic stability but may reduce solubility.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide
- Key Difference : The chromen moiety is replaced with a 2-methylindole group.
- Physicochemical Comparison :
- Molecular Weight : 387.48 vs. ~437 (estimated for parent compound).
- logP : 4.31 (indicative of moderate lipophilicity).
Heterocyclic Acetamide Derivatives
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Key Difference: A benzothiazole-thiadiazole hybrid replaces the carbazole-chromen system. However, the nitro group introduces metabolic liabilities absent in the methoxy-carbazole derivative .
- N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Key Difference: A thiazolidinone ring replaces the carbazole. Impact: The thiazolidinone’s sulfur atom may improve metal-binding capacity, but its five-membered ring imposes conformational constraints compared to the carbazole’s fused bicyclic system .
Physicochemical and Spectral Comparisons
Spectral Data
IR Spectroscopy :
NMR Spectroscopy :
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | Cu(OAc)₂, tert-BuOH/H₂O | 6–8 | 70–80 | |
| Amide Coupling | EDC/HOBt, DMF | 12–24 | 45–70 |
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at 1671–1682 cm⁻¹, NH at ~3262 cm⁻¹) .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, reports δ 5.38 ppm (–NCH₂CO–) and δ 165.0 ppm (C=O) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .
Protocol:
- Dissolve samples in DMSO-d₆ for NMR to avoid proton exchange interference.
- Use high-resolution mass spectrometers (e.g., TOF-MS) for accurate mass validation.
Advanced Research Questions
How can computational methods accelerate reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations: recommends using reaction path search methods to predict transition states and intermediates, reducing trial-and-error experimentation .
- AI Integration: Tools like COMSOL Multiphysics () enable virtual simulations of reaction kinetics and solvent effects, optimizing parameters like temperature and catalyst loading .
Case Study:
- ICReDD’s approach () combines computational screening with experimental validation, narrowing optimal conditions by 50% compared to traditional methods .
How should researchers address conflicting spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Use complementary techniques (e.g., IR + NMR + HRMS). For example, resolved ambiguities in benzothiazole derivatives by correlating ¹³C NMR shifts with X-ray crystallography .
- Theoretical Frameworks: Apply ’s iterative hypothesis-testing model: Re-examine synthetic steps, verify reagent purity, and reassess spectral assignments systematically .
Example:
- If NH peaks in IR (3300 cm⁻¹) conflict with NMR integration, consider hydrogen bonding or solvent effects (DMSO-d₆ may suppress exchangeable protons).
What strategies improve synthetic yield in multi-step reactions?
Methodological Answer:
- Intermediate Purification: Flash chromatography (e.g., ethyl acetate/hexane in ) enhances purity before subsequent steps .
- Catalyst Screening: achieved 80% yield using Cu(OAc)₂, while other catalysts (e.g., CuI) may underperform .
- Solvent Optimization: Polar aprotic solvents (DMF, acetonitrile) improve solubility for heterocyclic couplings () .
Q. Table 2: Yield Optimization Strategies
| Factor | High-Yield Approach | Reference |
|---|---|---|
| Catalyst | Cu(OAc)₂ > CuI | |
| Solvent | tert-BuOH/H₂O (3:1) | |
| Purification | Ethanol recrystallization |
How can bioactivity mechanisms be analyzed for this compound?
Methodological Answer:
- Docking Studies: ’s benzothiazole derivatives were evaluated using AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) .
- In Vitro Assays: Measure antioxidant activity via DPPH radical scavenging () or antimicrobial activity via MIC assays .
Protocol:
- Use standardized cell lines (e.g., HEK293) for cytotoxicity screening.
- Validate results with triplicate experiments and statistical analysis (p < 0.05).
Data Contradiction Analysis
Example Scenario: Discrepancy in reported melting points for similar compounds.
Resolution:
- Compare crystallization solvents (e.g., ethanol vs. ethyl acetate in ) .
- Replicate experiments under controlled humidity/temperature ( highlights solvent-dependent polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
